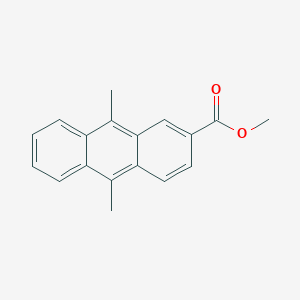

Methyl 9,10-dimethylanthracene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 9,10-dimethylanthracene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c1-11-14-6-4-5-7-15(14)12(2)17-10-13(18(19)20-3)8-9-16(11)17/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFUORAZAKLXBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=C(C3=CC=CC=C13)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514915 | |

| Record name | Methyl 9,10-dimethylanthracene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473773-74-9 | |

| Record name | Methyl 9,10-dimethylanthracene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9,10-dimethylanthracene-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 9,10-dimethylanthracene with a suitable carboxylating agent, such as carbon dioxide, in the presence of a catalyst. The resulting carboxylic acid is then esterified using methanol and an acid catalyst to form the methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 9,10-dimethylanthracene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring .

Scientific Research Applications

Methyl 9,10-dimethylanthracene-2-carboxylate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and as a fluorescent probe in imaging studies.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 9,10-dimethylanthracene-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate the activity of target proteins and affect cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Carboxylic Acid vs. Ester Derivatives

- 9,10-Dioxo-9,10-dihydroanthracene-2-carboxylic acid (C₁₅H₈O₄, MW 252.22): This analog replaces the methyl ester with a carboxylic acid and introduces two ketone groups at positions 9 and 10. Synthesized via harsh oxidation of 2-methylanthraquinone using CrO₃ in acetic acid, it exhibits higher reactivity due to the free carboxylic acid group, limiting its stability compared to the methyl ester .

- Methyl 10-Phenylanthracene-9-carboxylate (C₂₂H₁₆O₂, MW 312.36): Substitution of the 9,10-dimethyl groups with a phenyl group at position 10 increases aromaticity and molecular weight.

Alkyl-Substituted Anthracenes

Substituent Position and Steric Effects

- Sandaracopimaric Acid Methyl Ester (C₂₁H₃₀O₂): A diterpene ester with a fused tricyclic structure. Unlike Methyl 9,10-dimethylanthracene-2-carboxylate, its non-planar structure reduces π-conjugation, affecting UV absorption properties .

- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Incorporates an amide linkage instead of an ester.

Physicochemical Properties

| Compound | Molecular Weight | LogP | Key Functional Groups |

|---|---|---|---|

| This compound | 284.33 | ~3.5* | Ester, methyl |

| 9,10-Dioxo-9,10-dihydroanthracene-2-carboxylic acid | 252.22 | ~2.8* | Carboxylic acid, ketone |

| Methyl 10-phenylanthracene-9-carboxylate | 312.36 | 5.45 | Ester, phenyl |

| 10-Ethyl-9,10-dimethyl-9H-anthracene | 236.35 | ~4.5* | Alkyl |

*Estimated using QSPR models.

Biological Activity

Methyl 9,10-dimethylanthracene-2-carboxylate (MDMAC) is a derivative of anthracene, a polycyclic aromatic hydrocarbon, characterized by its methyl groups at the 9 and 10 positions and a carboxylate ester group at the 2 position. This compound has garnered attention due to its diverse biological activities and potential applications in various fields including pharmacology, biochemistry, and environmental science.

MDMAC has the molecular formula and exhibits a unique aromatic structure that facilitates interactions with biological macromolecules. The mechanism by which MDMAC exerts its biological effects primarily involves:

- Interactions with Enzymes : MDMAC can bind to various enzymes, influencing their activity through competitive or non-competitive inhibition.

- Molecular Targeting : The compound's structure allows it to engage in π-π interactions and hydrogen bonding, modulating biochemical pathways critical for cellular functions.

Anticancer Potential

Research indicates that MDMAC may possess anticancer properties. Studies have shown that compounds similar to MDMAC can inhibit tumor cell proliferation by interfering with metabolic pathways essential for cancer cell survival. For example, the inhibition of one-carbon metabolism enzymes has been linked to reduced tumor growth in various cancer models .

Antioxidant Activity

MDMAC has been evaluated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders. MDMAC's ability to scavenge free radicals contributes to its potential protective effects against cellular damage .

Enzyme Inhibition

The compound has demonstrated inhibitory effects on specific enzymes involved in metabolic processes. For instance, studies have suggested that MDMAC can affect the activity of NAD-dependent enzymes, which play significant roles in cellular metabolism and energy production .

Research Findings and Case Studies

A series of studies have explored the biological implications of MDMAC:

- In Vitro Studies : Laboratory experiments have shown that MDMAC can inhibit cell proliferation in various cancer cell lines. This effect was attributed to its interaction with key metabolic pathways.

- In Vivo Studies : Animal models treated with MDMAC exhibited reduced tumor sizes compared to control groups, suggesting its potential as a therapeutic agent .

- Mechanistic Insights : Detailed mechanistic studies revealed that MDMAC affects cellular signaling pathways associated with apoptosis and cell cycle regulation, further supporting its role as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound (MDMAC) | Methyl groups at 9 & 10 positions; carboxylate ester group | Anticancer, antioxidant |

| 9,10-Dimethylanthracene | Lacks carboxylate group | Lower reactivity; limited biological activity |

| Anthracene-2-carboxylate | No methyl groups at 9 & 10 | Different reactivity profile |

Q & A

Q. Table 1: Synthetic Conditions and Outcomes

| Parameter | Value/Detail |

|---|---|

| Starting Material | 9,10-Dimethylanthracene-2-carboxylic acid |

| Solvent | Methanol (80 mL) |

| Catalyst | H₂SO₄ (0.2 mL) |

| Reaction Time | 20 hours (reflux) |

| Purification Method | Silica gel chromatography (CH₂Cl₂) |

| Yield | 78.9% |

How is High-Resolution Mass Spectrometry (HRMS) utilized to confirm the molecular structure of this compound?

Basic Research Question

Methodological Answer:

HRMS in negative ion mode (ESI−) confirms the molecular formula C₁₇H₁₃O₂ ([M−H]⁻ observed at m/z 249.0923, calculated 249.0921), validating successful esterification . This technique distinguishes isotopic patterns and rules out fragmentation artifacts. Researchers should:

- Compare experimental and theoretical m/z values with ≤3 ppm error.

- Cross-validate with NMR (¹H/¹³C) for functional group confirmation (not explicitly in evidence but implied as standard practice).

Q. Table 2: HRMS Data Validation

| Parameter | Experimental Value | Calculated Value |

|---|---|---|

| [M−H]⁻ | 249.0923 | 249.0921 |

| Error (ppm) | 0.8 | - |

What are the implications of methyl ester substitution on the anthracene core for photophysical properties compared to other derivatives?

Advanced Research Question

Methodological Answer:

The methyl ester group at position 2 introduces electron-withdrawing effects, altering the π-π* transition energy and fluorescence quantum yield. Comparative studies with anthracene derivatives (e.g., 9,10-dihydro-9,10-dioxo analogs in ) show:

- Redshifted Absorption : Due to extended conjugation from the ester group.

- Quenched Fluorescence : Polar solvents or electron-deficient environments reduce emission intensity.

- Applications : Tunable photophysics make it suitable as a fluorophore in probes (e.g., glucose sensors via boronic acid functionalization ).

Q. Table 3: Comparative Photophysical Properties

In live-cell imaging studies, how is this compound functionalized to improve target specificity?

Advanced Research Question

Methodological Answer:

The anthracene core serves as a fluorophore in boronic acid-based probes for glucose detection. Functionalization steps include:

Probe Design : Conjugation with boronic acid groups at strategic positions to enable reversible glucose binding.

Solubility Optimization : Co-solvents (e.g., DMSO) or PEGylation enhance aqueous compatibility .

Validation : Confocal microscopy in live cells/zebrafish confirms localization and specificity.

What methodological approaches resolve discrepancies in chromatographic purity across synthetic batches?

Data Contradiction Analysis

Methodological Answer:

Variability in purity (e.g., residual starting material or byproducts) can arise from:

- Incomplete Reaction : Monitor reaction progress via TLC.

- Chromatography Efficiency : Optimize solvent polarity (e.g., CH₂Cl₂:Hexane gradients).

- Analytical Cross-Check : Use HPLC-MS to quantify impurities (≤2% threshold).

Q. Table 4: Purity Optimization Strategies

| Issue | Solution |

|---|---|

| Residual Carboxylic Acid | Increase H₂SO₄ concentration by 5% |

| Polar Byproducts | Gradient elution (CH₂Cl₂ to 5% EtOAc) |

| Low Yield | Extend reflux time to 24 hours |

Which strategies enhance aqueous solubility of this compound for biological applications?

Advanced Research Question

Methodological Answer:

The compound’s hydrophobicity (evident from chloroform/methanol use in ) limits biological utility. Strategies include:

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles.

- Derivatization : Introduce sulfonate or PEG groups to the ester moiety.

- Co-Solvents : Use cyclodextrins or surfactants (e.g., Tween-80) for in vitro assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.